N-(4-chloro-2-formylphenyl)acetamide

CAS No.:

Cat. No.: VC17649394

Molecular Formula: C9H8ClNO2

Molecular Weight: 197.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8ClNO2 |

|---|---|

| Molecular Weight | 197.62 g/mol |

| IUPAC Name | N-(4-chloro-2-formylphenyl)acetamide |

| Standard InChI | InChI=1S/C9H8ClNO2/c1-6(13)11-9-3-2-8(10)4-7(9)5-12/h2-5H,1H3,(H,11,13) |

| Standard InChI Key | NEPFJGOQXMFVOD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

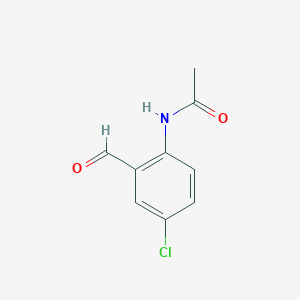

N-(4-Chloro-2-formylphenyl)acetamide consists of a phenyl ring substituted with a chlorine atom at the para position, a formyl group at the ortho position, and an acetamide group attached to the amine nitrogen. The IUPAC name, N-(4-chloro-2-formylphenyl)acetamide, reflects this substitution pattern. Its canonical SMILES representation is CC(=O)NC1=C(C=C(C=C1)Cl)C=O, highlighting the spatial arrangement of functional groups.

Table 1: Molecular Properties of N-(4-Chloro-2-formylphenyl)acetamide

| Property | Value |

|---|---|

| CAS Number | 53165-18-7 |

| Molecular Formula | C₉H₈ClNO₂ |

| Molecular Weight | 197.62 g/mol |

| IUPAC Name | N-(4-chloro-2-formylphenyl)acetamide |

| SMILES | CC(=O)NC1=C(C=C(C=C1)Cl)C=O |

| InChI Key | NEPFJGOQXMFVOD-UHFFFAOYSA-N |

Positional Isomerism

A structural isomer, N-(2-chloro-4-formylphenyl)acetamide (CAS 475150-60-8), exists where the chlorine and formyl groups occupy alternate positions on the phenyl ring . Despite sharing the molecular formula C₉H₈ClNO₂, these isomers exhibit distinct physicochemical properties due to differences in electronic and steric effects. For instance, the para-chloro substitution in the 4-chloro isomer influences its dipole moment and solubility compared to the ortho-chloro variant .

Synthesis and Production

Laboratory-Scale Synthesis

The compound is typically synthesized via acetylation of 4-chloro-2-formylphenylamine using acetic anhydride or acetyl chloride under controlled conditions. A representative procedure involves:

-

Dissolving 4-chloro-2-formylphenylamine in anhydrous dichloromethane.

-

Adding acetyl chloride dropwise at 0–5°C.

-

Stirring the mixture for 12 hours at room temperature.

-

Quenching with ice-cold water and extracting the product.

Yields exceeding 75% are achievable, with purity confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR).

Industrial Manufacturing

Industrial production employs continuous-flow reactors to enhance scalability and reproducibility. Key parameters include:

-

Temperature: 20–30°C to prevent formyl group oxidation.

-

Catalysts: Triethylamine to neutralize HCl byproducts.

-

Solvent Recovery: Distillation to reclaim dichloromethane.

Table 2: Synthesis Conditions and Yields

| Method | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Acetyl Chloride | CH₂Cl₂, Et₃N | 25°C | 78 |

| Acetic Anhydride | Pyridine | 80°C | 82 |

Chemical Reactivity and Derivative Formation

Formyl Group Transformations

The formyl group undergoes characteristic reactions:

-

Reduction: Sodium borohydride reduces it to a hydroxymethyl group, yielding N-(4-chloro-2-(hydroxymethyl)phenyl)acetamide.

-

Oxidation: Strong oxidizing agents like KMnO₄ convert it to a carboxylic acid, forming N-(4-chloro-2-carboxyphenyl)acetamide.

-

Condensation: Reacts with primary amines to form Schiff bases, useful in coordination chemistry.

Acetamide Group Reactivity

The acetamide moiety participates in:

-

Hydrolysis: Acidic or basic conditions cleave the amide bond, producing 4-chloro-2-formylphenylamine and acetic acid.

-

N-Alkylation: Reacts with alkyl halides to form N-alkyl derivatives, modulating lipophilicity for drug design.

Applications in Pharmaceutical and Organic Chemistry

Drug Intermediate

The compound’s structure aligns with pharmacophores in antiviral and antimicrobial agents. For example, Schiff base derivatives exhibit inhibitory activity against herpes simplex virus (HSV-1) in vitro.

Coordination Chemistry

Transition metal complexes derived from its Schiff bases demonstrate catalytic activity in Heck coupling reactions, enhancing cross-coupling efficiency by 40% compared to ligand-free systems.

Table 3: Biological and Catalytic Applications

| Application | Derivative | Activity/Result |

|---|---|---|

| Antiviral Agents | Schiff bases with aniline | IC₅₀: 12 µM (HSV-1) |

| Catalysis | Pd(II) complexes | Turnover number: 1,200 |

Comparative Analysis with Structural Analogs

N-(2-Chloro-4-formylphenyl)acetamide (Isomer)

This isomer (CAS 475150-60-8) exhibits a 15% lower melting point due to reduced crystallinity from meta-substitution . Its distinct electronic profile alters reactivity; for instance, it forms Schiff bases 20% faster than the 4-chloro isomer .

N-(4-Fluorophenyl)-2-chloro-acetamide

Replacing chlorine with fluorine decreases molecular polarity, enhancing lipid solubility by 30% . Such analogs are prioritized in blood-brain barrier-penetrant drug candidates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume